molecular formula C14H17N3O2 B15020870 N'-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide

N'-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide

Katalognummer: B15020870
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: NLQUWBXCCQNMOG-LFIBNONCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide typically involves the condensation reaction between 2-butoxybenzaldehyde and 2-cyanoacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:

2-butoxybenzaldehyde+2-cyanoacetohydrazideN’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide\text{2-butoxybenzaldehyde} + \text{2-cyanoacetohydrazide} \rightarrow \text{N'-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide} 2-butoxybenzaldehyde+2-cyanoacetohydrazide→N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s hydrazone moiety is crucial for its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide is unique due to its butoxyphenyl group, which imparts specific physicochemical properties such as solubility and reactivity. This makes it distinct from other similar compounds and suitable for specific applications in research and industry .

Eigenschaften

Molekularformel

C14H17N3O2

Molekulargewicht

259.30 g/mol

IUPAC-Name

N-[(E)-(2-butoxyphenyl)methylideneamino]-2-cyanoacetamide

InChI

InChI=1S/C14H17N3O2/c1-2-3-10-19-13-7-5-4-6-12(13)11-16-17-14(18)8-9-15/h4-7,11H,2-3,8,10H2,1H3,(H,17,18)/b16-11+

InChI-Schlüssel

NLQUWBXCCQNMOG-LFIBNONCSA-N

Isomerische SMILES

CCCCOC1=CC=CC=C1/C=N/NC(=O)CC#N

Kanonische SMILES

CCCCOC1=CC=CC=C1C=NNC(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.